molecular formula C44H36N7+3 B14304929 3,3',3''-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) CAS No. 126157-74-2

3,3',3''-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium)

Cat. No.: B14304929
CAS No.: 126157-74-2
M. Wt: 662.8 g/mol
InChI Key: DFSPJSDADPFKDE-UHFFFAOYSA-N
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Description

3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes a phenyl group and three methylpyridinium groups attached to the porphyrin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde, followed by oxidation. This step is often carried out under acidic conditions and requires careful control of temperature and reaction time.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the porphyrin core reacts with a phenyl halide in the presence of a Lewis acid catalyst.

    Attachment of Methylpyridinium Groups: The final step involves the quaternization of the pyridine rings with methyl iodide, resulting in the formation of the methylpyridinium groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct chemical properties.

    Substitution: The methylpyridinium groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.

    Biology: Studied for its potential role in mimicking natural porphyrins, such as heme and chlorophyll.

    Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.

    Industry: Employed in the development of sensors and diagnostic assays due to its unique optical properties.

Mechanism of Action

The mechanism of action of 3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) involves its ability to interact with various molecular targets and pathways:

    Catalysis: The compound acts as a catalyst by facilitating electron transfer reactions, which are essential in many chemical processes.

    Photodynamic Therapy: In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that induce cell death.

    Binding to Biomolecules: The compound can bind to proteins and nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetraphenyl-21H,23H-porphine: A similar porphyrin compound with four phenyl groups instead of three methylpyridinium groups.

    5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Contains hydroxyphenyl groups, which impart different chemical properties.

    5,10,15,20-Tetrakis(4-carboxyphenyl)-21H,23H-porphine: Features carboxyphenyl groups, making it useful in metal ion binding and photodynamic therapy.

Uniqueness

3,3’,3’'-(20-Phenyl-21H,23H-porphine-5,10,15-triyl)tris(1-methylpyridinium) is unique due to its combination of phenyl and methylpyridinium groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and photodynamic therapy.

Properties

CAS No.

126157-74-2

Molecular Formula

C44H36N7+3

Molecular Weight

662.8 g/mol

IUPAC Name

5,10,15-tris(1-methylpyridin-1-ium-3-yl)-20-phenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C44H36N7/c1-49-23-7-12-30(26-49)42-35-17-15-33(45-35)41(29-10-5-4-6-11-29)34-16-18-36(46-34)43(31-13-8-24-50(2)27-31)38-20-22-40(48-38)44(39-21-19-37(42)47-39)32-14-9-25-51(3)28-32/h4-28,45,48H,1-3H3/q+3

InChI Key

DFSPJSDADPFKDE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=CC=CC=C9)N3

Origin of Product

United States

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